molecular formula C12H18N2O B1328788 N-(4-(Diethylamino)phenyl)acetamide CAS No. 5326-57-8

N-(4-(Diethylamino)phenyl)acetamide

Cat. No. B1328788
CAS RN: 5326-57-8
M. Wt: 206.28 g/mol
InChI Key: MBLHLTGHXCTWAO-UHFFFAOYSA-N
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Description

The compound "N-(4-(Diethylamino)phenyl)acetamide" is a chemical entity that can be associated with a variety of research areas, including medicinal chemistry, organic synthesis, and material science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their properties, synthesis, and applications. For instance, compounds with the N-(4-acetamido)phenyl moiety have been studied as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) , and others with N-(4-(Ethylsulfamoyl)phenyl)acetamide structure have been evaluated for their electronic and biological interactions .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acylation of aromatic amines. For example, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, the synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide was performed by reacting N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane . These methods suggest that the synthesis of "N-(4-(Diethylamino)phenyl)acetamide" could potentially be carried out by acylating 4-(diethylamino)aniline with an appropriate acylating agent.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods and theoretical calculations. For instance, the IR carbonyl bands of some N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides were analyzed, supported by ab initio calculations . X-ray crystallography has also been used to determine the structure of related compounds, such as N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide and N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . These studies provide a foundation for understanding the molecular structure of "N-(4-(Diethylamino)phenyl)acetamide".

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by their electronic structure. For example, the study of N-[4-(Ethylsulfamoyl)phenyl]acetamide involved analyzing its reactivity in different solvents using the Fukui function and molecular docking analysis . The electronic and biological interactions of these compounds can be complex, and their reactivity can be studied in the context of their potential applications, such as in drug design or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are crucial for their practical applications. The evaluation of electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide in polar liquids provided insights into its solvation behavior and potential drug-like properties . The effect of N,N-diethyl phenyl acetamide on reproduction in rats indicates that the biological activity of these compounds can have significant implications . Understanding these properties is essential for the development of new materials and pharmaceuticals.

Scientific Research Applications

1. Electronic and Biological Interactions

N-(4-(Diethylamino)phenyl)acetamide has been studied for its structural parameters, electron behavior, wave function, and biological properties using advanced computational methods. In particular, its interactions in polar liquids and its reactivity have been analyzed. The research also explored its intramolecular interactions, charge transfer energies, and vibrational spectroscopic properties. Furthermore, its potential for fungal and cancer activities was investigated through molecular docking studies (Bharathy et al., 2021).

2. Synthesis and Biological Assessment

Research has been conducted on the microwave-assisted synthesis of N-(4-(Diethylamino)phenyl)acetamide derivatives, focusing on their structural elucidation and biological assessment. The antimicrobial activity of these compounds was evaluated against various bacterial strains and fungal species. Specific derivatives exhibited significant inhibitory effects against organisms such as Aspergillus niger and Staphylococcus aureus (Ghazzali et al., 2012).

3. Synthesis of Metallophthalocyanines

N-(4-(Diethylamino)phenyl)acetamide has been used in the synthesis of new metallophthalocyanines with enhanced solubility and diverse applications. These compounds have potential applications in fields like catalysis, dye-sensitized solar cells, and photodynamic therapy (Ağırtaş & İzgi, 2009).

4. Anticancer, Anti-Inflammatory, and Analgesic Activities

Research on N-(4-(Diethylamino)phenyl)acetamide derivatives has shown potential in anticancer, anti-inflammatory, and analgesic activities. These studies are significant for developing new therapeutic agents for various diseases, including cancer and inflammatory conditions (Rani et al., 2014).

5. Cooperative Enhancement of Two-Photon Absorption

Studies on N-(4-(Diethylamino)phenyl)acetamide derivatives have demonstrated their capacity for enhancing two-photon absorption. This property is essential for applications in photonics and imaging technologies. The cooperative enhancement of two-photon absorption was attributed to electron coupling and π-electron delocalization (Wang et al., 2008).

  • Synthesis and Biological Evaluation for β3-Adrenergic Receptor Agonism Research has been conducted on N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety for their potential as selective human β3-adrenergic receptor agonists. This study is significant for developing treatments for obesity and type 2 diabetes. Some compounds from this research exhibited potent agonistic activity and significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

  • Antimicrobial and Hemolytic Activity A study synthesized and evaluated the antimicrobial and hemolytic activity of certain N-(4-(Diethylamino)phenyl)acetamide derivatives. These compounds were active against various microbes with varying degrees of effectiveness, indicating their potential as antimicrobial agents. The study also assessed the toxicity of these compounds, which is crucial for their potential therapeutic use (Gul et al., 2017).

  • X-ray Crystal Structure Analysis N-(4-(Diethylamino)phenyl)acetamide and its hydrochloride salt have been analyzed using X-ray crystallography. This research provides insights into the structural characteristics of these compounds, which is vital for understanding their reactivity and potential applications in synthesizing anti-tuberculosis drugs (Latif et al., 1999).

  • Analgesic and Anti-inflammatory Activities Novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, derivatives of N-(4-(Diethylamino)phenyl)acetamide, have been synthesized and investigated for their analgesic and anti-inflammatory activities. This research is pivotal in the development of new pain-relief and anti-inflammatory drugs, with one compound showing potent activity compared to the standard diclofenac sodium (Alagarsamy et al., 2015).

properties

IUPAC Name

N-[4-(diethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-11(7-9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLHLTGHXCTWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201381
Record name Acetamide, N-(4-(diethylamino)phenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Diethylamino)phenyl)acetamide

CAS RN

5326-57-8
Record name N-[4-(Diethylamino)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5326-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Diethylaminoacetanilide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-(Diethylamino)acetanilide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(4-(diethylamino)phenyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DIETHYLAMINOACETANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3YD7DJR5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Triethylamine (22.3 g, 30.6 mL, 0.22 mol) was added to a suspension of N,N-diethyl-p-phenylenediamine hydrochloride (20 g, 0.1 mol) in dichloromethane (150 mL) at room temperature. The mixture was cooled to 0° C. and acetyl chloride (7.85 g, 0.1 mol) was added dropwise, with stirring. The mixture was allowed to warm to room temperature, and the precipitate which had formed was removed by filtration. The solid residue was washed with dichloromethane, and the combined dichloromethane solutions were concentrated. The dark oil produced was triturated with hexanes (100 mL) to afford a light brown crystalline solid, which was purified by recrystallization from 50% aqueous ethanol to afford the N-acetyl-4-diethylaminoaniline (16.5 g, 80% yield) as a gray solid. The structure of this compound was confirmed by mass spectroscopy and by 1H NMR spectroscopy.
Quantity
30.6 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.85 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HK Potturi, RK Gurung, Y Hou - The Journal of Organic Chemistry, 2012 - ACS Publications
Aliphatic or aromatic N,N-disubstituted nitrosamine was generated in fair to excellent yield from the reaction of a secondary or tertiary amine with o-iodoxybenzoic acid (IBX) or o-…
Number of citations: 34 pubs.acs.org
M Samy, K Mensah, MG Alalm - Journal of Water Process Engineering, 2022 - Elsevier
The photocatalysis process has been employed to degrade various organic micropollutants (OMPs). The photocatalytic degradation of pristine photocatalysts can be enhanced by …
Number of citations: 3 www.sciencedirect.com
W Song - 2010 - search.proquest.com
Bioorthogonal chemistry has emerged as a powerful tool in probing biomolecular structure and function in living systems. Combined with recent developments in introducing novel …
Number of citations: 0 search.proquest.com

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